molecular formula C19H34O4Si B1337512 (R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate CAS No. 41138-69-6

(R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate

Cat. No.: B1337512
CAS No.: 41138-69-6
M. Wt: 354.6 g/mol
InChI Key: NIOJULSEJPAEJV-INIZCTEOSA-N
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Description

®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its unique reactivity and stability, particularly in the context of protecting hydroxyl groups during multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of such compounds often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: TBAF for deprotection of the TBDMS group

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection is crucial in multi-step syntheses, as it prevents unwanted side reactions at the hydroxyl site. The TBDMS group can be selectively removed under mild conditions using nucleophiles like TBAF, allowing for subsequent functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl ethers: These compounds share the TBDMS protecting group and are used for similar purposes in organic synthesis.

    Trimethylsilyl ethers: Another class of silyl ethers, though less stable than TBDMS ethers.

    tert-Butoxycarbonyl (Boc) protected compounds: Used for protecting amines in organic synthesis.

Uniqueness

®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate is unique due to its specific structure, which combines a TBDMS-protected hydroxyl group with a cyclopentenone moiety. This combination provides both stability and reactivity, making it a valuable intermediate in complex synthetic routes.

Properties

IUPAC Name

methyl 7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4Si/c1-19(2,3)24(5,6)23-16-13-15(17(20)14-16)11-9-7-8-10-12-18(21)22-4/h13,16H,7-12,14H2,1-6H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOJULSEJPAEJV-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CC(=O)C(=C1)CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452358
Record name Methyl 7-[(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-5-oxocyclopent-1-en-1-yl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41138-69-6
Record name Methyl 7-[(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-5-oxocyclopent-1-en-1-yl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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